Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate
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Overview
Description
Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique scaffold that is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity .
Preparation Methods
The synthesis of Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate can be achieved through various synthetic routes. One common method involves a multicomponent reaction (MCR) strategy, which is efficient for constructing complex molecules. For instance, a one-pot four-component condensation reaction involving 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, an isocyanide, and sodium azide in methanol at room temperature can yield the desired compound . This method is advantageous due to its simplicity, high yield, and atom economy.
Chemical Reactions Analysis
Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: It has potential therapeutic applications due to its biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.
Mechanism of Action
The mechanism of action of Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine: This compound shares the same core structure but lacks the tert-butyl ester group, which can affect its reactivity and biological activity.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds have variations in their substituents, leading to different chemical and biological properties
Properties
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)10-5-4-9-8-13-6-7-14(9)10/h4-5,13H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDZZFHMOLNVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C2N1CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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